molecular formula C16H19NO B12444414 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

Cat. No.: B12444414
M. Wt: 241.33 g/mol
InChI Key: XTKMVDDVLKTAKO-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]propan-2-amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]propan-2-amine typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a phenol derivative to form the benzyloxy group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction. This step often requires a catalyst such as aluminum chloride or ferric chloride.

    Formation of the Propan-2-Amine Moiety: The final step involves the introduction of the propan-2-amine group. This can be achieved through a reductive amination reaction, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(Benzyloxy)phenyl]propan-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the propan-2-amine moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methoxy)phenyl]propan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[4-(Ethoxy)phenyl]propan-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-[4-(Hydroxy)phenyl]propan-2-amine: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

2-[4-(Benzyloxy)phenyl]propan-2-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects that can enhance the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMVDDVLKTAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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